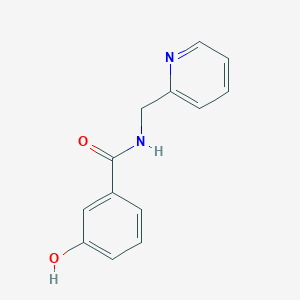
3-hydroxy-N-(pyridin-2-ylmethyl)benzamide
Cat. No. B8713738
M. Wt: 228.25 g/mol
InChI Key: MNYLAWNOIVVNAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09120819B2
Procedure details


11.7 g (0.85 mol) of potassium carbonate in solution in 86 ml of water are added to 11.5 g (0.43 mol) of 3-{[(pyridin-2-ylmethyl)amino]carbonyl}phenyl acetate (stage A) in solution in 340 ml of methanol. The mixture is stirred at ambient temperature for 3 hours and then concentrated to dryness. The residue is taken up in ethyl acetate and the product is neutralized with 85 ml of a molar solution of hydrochloric acid. The two phases are separated. The aqueous phase is extracted three times with ethyl acetate. The organic phases are combined and washed with a saturated aqueous solution of sodium chloride, and dried over sodium sulphate. The solid obtained after concentration under vacuum is washed with ethyl ether and filtered. After drying, 6.3 g (65%) of a white solid are obtained.

Name
3-{[(pyridin-2-ylmethyl)amino]carbonyl}phenyl acetate
Quantity
11.5 g
Type
reactant
Reaction Step One


Identifiers


|
REACTION_CXSMILES
|
C(=O)([O-])[O-].[K+].[K+].C([O:10][C:11]1[CH:16]=[CH:15][CH:14]=[C:13]([C:17]([NH:19][CH2:20][C:21]2[CH:26]=[CH:25][CH:24]=[CH:23][N:22]=2)=[O:18])[CH:12]=1)(=O)C>O.CO>[OH:10][C:11]1[CH:12]=[C:13]([CH:14]=[CH:15][CH:16]=1)[C:17]([NH:19][CH2:20][C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][N:22]=1)=[O:18] |f:0.1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
11.7 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
3-{[(pyridin-2-ylmethyl)amino]carbonyl}phenyl acetate
|
|
Quantity
|
11.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OC1=CC(=CC=C1)C(=O)NCC1=NC=CC=C1
|
|
Name
|
|
|
Quantity
|
86 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
340 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture is stirred at ambient temperature for 3 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated to dryness
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The two phases are separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous phase is extracted three times with ethyl acetate
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with a saturated aqueous solution of sodium chloride
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulphate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solid obtained
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
after concentration under vacuum
|
WASH
|
Type
|
WASH
|
|
Details
|
is washed with ethyl ether
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After drying
|
Outcomes


Product
Details
Reaction Time |
3 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC=1C=C(C(=O)NCC2=NC=CC=C2)C=CC1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 6.3 g | |
| YIELD: PERCENTYIELD | 65% | |
| YIELD: CALCULATEDPERCENTYIELD | 6.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

